2-Bromo-5-methylpyridine is a compound that has garnered attention in various fields of chemistry due to its potential applications and interesting chemical properties. The compound serves as a versatile intermediate in organic synthesis and has been explored in the context of multicomponent chemistry, ligand discovery, enzyme inhibition, and as a precursor for various pharmacologically active molecules.
The mechanism of action of 2-bromo-5-methylpyridine derivatives can vary depending on the context of their use. For instance, 2-bromo-6-isocyanopyridine, a related compound, has been shown to be an optimal reagent in multicomponent chemistry due to its stability and synthetic efficiency, combining sufficient nucleophilicity with good leaving group capacity under both basic and acidic conditions1. In the realm of enzyme inhibition, 2-bromoacetamidopyridine has been examined as an active site-directed alkylating agent for histidine decarboxylase, binding reversibly to the substrate binding site and demonstrating the ability to inactivate the enzyme under certain conditions3. Additionally, the reaction of 2-bromopyridine with potassium amide in liquid ammonia has been studied, revealing an addition-elimination mechanism for the conversion into 2-aminopyridine7.
In pharmaceutical chemistry, derivatives of 2-bromo-5-methylpyridine have been utilized in the synthesis of potent compounds. For example, an efficient two-step synthesis of the opioid carfentanil was achieved using 2-bromo-6-isocyanopyridine1. Moreover, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative, has been synthesized as part of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist5.
The derivatives of 3-amino-2-methylpyridine, which are structurally related to 2-bromo-5-methylpyridine, have been identified as ligands of the BAZ2B bromodomain through in silico discovery and validated by protein crystallography2. This highlights the potential of such derivatives in the discovery and development of new drugs targeting specific protein domains.
In material science, the study of 2-amino-3-bromo-5-nitropyridine, a compound closely related to 2-bromo-5-methylpyridine, has revealed interesting properties such as a high first-order hyperpolarizability and a non-zero dipole moment, indicating its potential as a candidate for non-linear optical (NLO) materials4.
The bromination of pyridine derivatives has been explored to produce various brominated compounds, which are valuable intermediates in organic synthesis. For instance, the formation of 1-methyl-3,5,6-tribromopyridone-2 by bromination of 1-methyl-6-bromopyridone-2 has been documented, showcasing the reactivity of brominated pyridines6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6